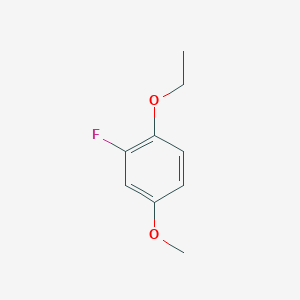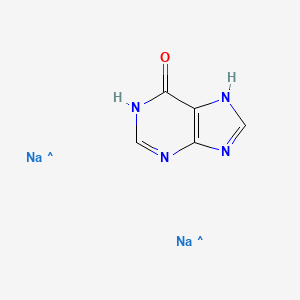
trans-4-(Fluoromethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Fluoromethyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the decarboxylation of trans-4-hydroxy-proline in the presence of enone-promoted conditions. This reaction can be carried out in a flow system, which offers advantages such as scalability and efficiency . Industrial production methods may involve similar synthetic strategies but optimized for large-scale manufacturing.
Analyse Chemischer Reaktionen
trans-4-(Fluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
trans-4-(Fluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of trans-4-(Fluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to trans-4-(Fluoromethyl)pyrrolidin-3-ol include:
trans-4-(Difluoromethyl)pyrrolidin-3-ol: Differing by the presence of an additional fluorine atom, which can alter its chemical properties and biological activity.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their biological effects and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
4-(fluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |
InChI-Schlüssel |
UHCSNYCGGADDBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)


![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)








